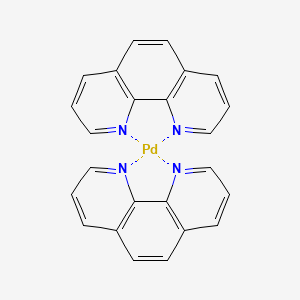
Palladium;1,10-phenanthroline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate): is a coordination compound with the chemical formula C24H16F12N4P2Pd . It is a palladium complex where the metal center is coordinated by two 1,10-phenanthroline ligands and two hexafluorophosphate anions. This compound is known for its applications in catalysis and materials science due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) typically involves the reaction of palladium(II) acetate with 1,10-phenanthroline in the presence of hexafluorophosphoric acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand under mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species .
科学研究应用
Chemistry: In chemistry, Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is widely used as a catalyst in various organic reactions, including cross-coupling reactions and C-H activation .
Biology: The compound has been studied for its potential biological activities, including its ability to interact with DNA and proteins. It has shown promise in the development of new therapeutic agents .
Medicine: In medicine, research is ongoing to explore its potential as an anticancer agent due to its ability to form stable complexes with biomolecules .
Industry: Industrially, it is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in the production of complex organic molecules .
作用机制
The mechanism of action of Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The 1,10-phenanthroline ligands stabilize the palladium center, allowing it to participate in catalytic cycles. The hexafluorophosphate anions help in maintaining the overall charge balance of the complex .
相似化合物的比较
Bis(2,2’-bipyridine)palladium(II) Bis(hexafluorophosphate): Similar in structure but uses 2,2’-bipyridine as the ligand.
Bis(1,10-phenanthroline)platinum(II) Bis(hexafluorophosphate): Platinum analog of the compound.
Bis(1,10-phenanthroline)nickel(II) Bis(hexafluorophosphate): Nickel analog of the compound.
Uniqueness: Bis(1,10-phenanthroline)palladium(II) Bis(hexafluorophosphate) is unique due to its specific coordination environment and the stability provided by the 1,10-phenanthroline ligands. This stability enhances its catalytic efficiency and makes it suitable for a wide range of applications in both academic and industrial settings .
属性
分子式 |
C24H16N4Pd |
|---|---|
分子量 |
466.8 g/mol |
IUPAC 名称 |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChI 键 |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


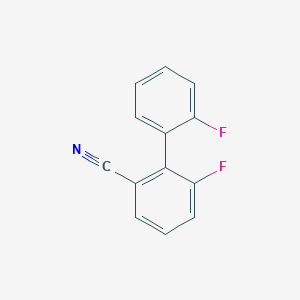
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
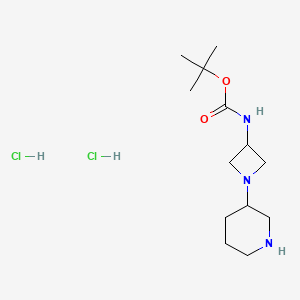
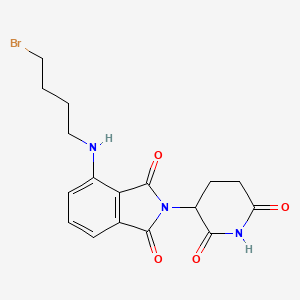
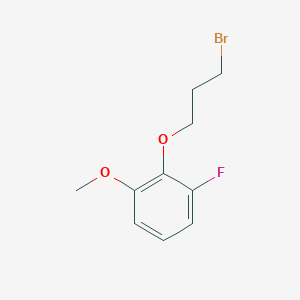
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)
![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
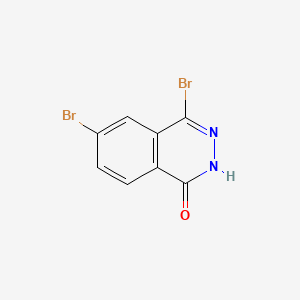
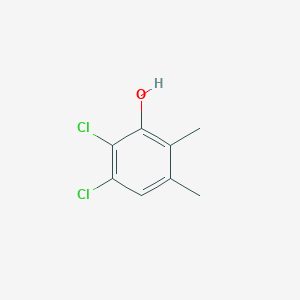
![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
![2-(3'-Chloro-5-fluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14775784.png)
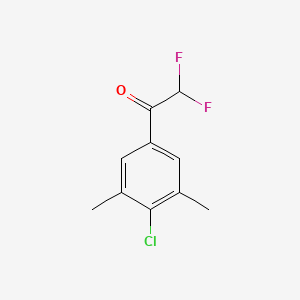
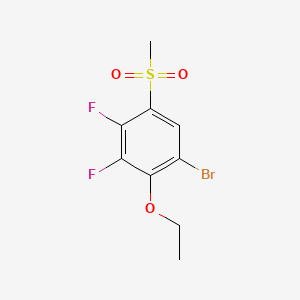
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
